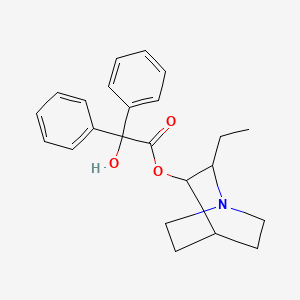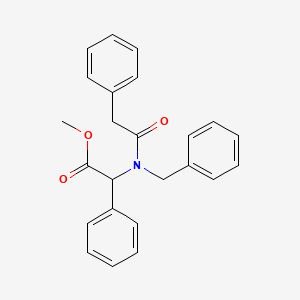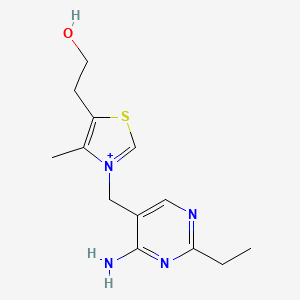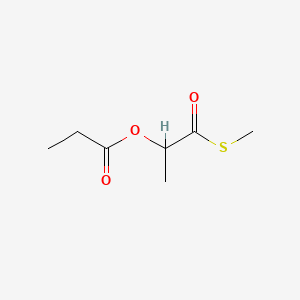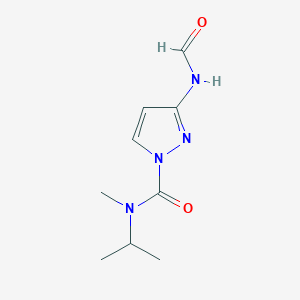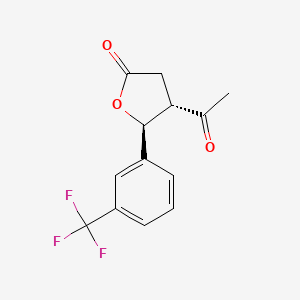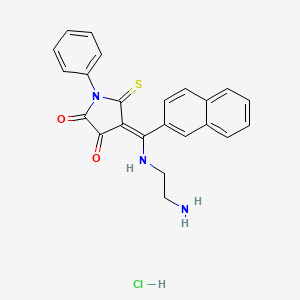
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol is a complex organic molecule with a unique structure that includes a dibenzo cyclooctene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dibenzo cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl group: This step often involves alkylation reactions.
Attachment of the dimethylaminoethoxy group: This is typically done through nucleophilic substitution reactions.
Final phenol functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol: can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dibenzo cyclooctene core can be reduced under certain conditions.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could yield a variety of derivatives with different functional groups.
Scientific Research Applications
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its properties may make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism by which p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Dibenzo cyclooctene derivatives: These compounds share the core structure and may have similar chemical properties.
Phenol derivatives: Compounds with phenol groups can undergo similar types of reactions.
Dimethylaminoethoxy derivatives: These compounds share the dimethylaminoethoxy group and may have similar biological activities.
The uniqueness of This compound lies in its combination of these structural features, which may confer specific properties and applications not found in other compounds.
Properties
CAS No. |
85850-75-5 |
|---|---|
Molecular Formula |
C28H31NO2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[(2Z)-14-[2-(dimethylamino)ethoxy]-3-ethyl-2-tricyclo[10.4.0.04,9]hexadeca-1(12),2,4,6,8,13,15-heptaenyl]phenol |
InChI |
InChI=1S/C28H31NO2/c1-4-25-26-8-6-5-7-20(26)9-10-22-19-24(31-18-17-29(2)3)15-16-27(22)28(25)21-11-13-23(30)14-12-21/h5-8,11-16,19,30H,4,9-10,17-18H2,1-3H3/b28-25- |
InChI Key |
ZDROAKFIIGQBAK-FVDSYPCUSA-N |
Isomeric SMILES |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCCN(C)C)\C4=CC=C(C=C4)O |
Canonical SMILES |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCCN(C)C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


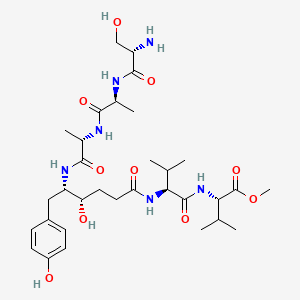
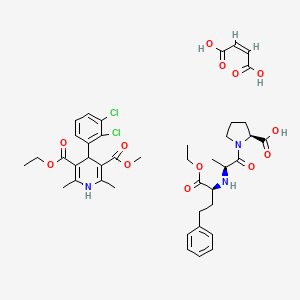
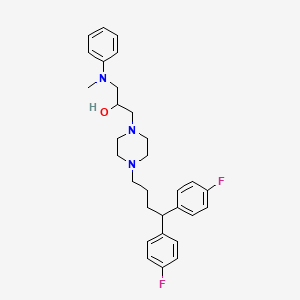
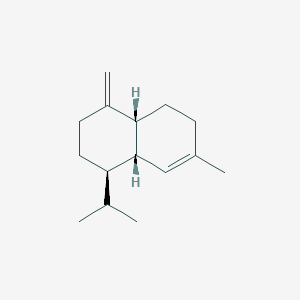
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

